Piperidinediones

Piperidinediones are a class of organic compounds characterized by the presence of a six-membered ring containing two ketone groups and a pyridine ring. These compounds exhibit diverse reactivity due to their structural features, making them valuable intermediates in various synthetic pathways. Piperidinediones show potential applications in pharmaceuticals, where they can serve as precursors for drug molecules, as well as in the synthesis of functional materials such as polymers and adhesives. Their ability to undergo reactions like intramolecular cyclization, esterification, and condensation makes them versatile building blocks in organic chemistry. Additionally, certain piperidinediones possess bioactive properties, including antimicrobial and anti-inflammatory activities, which further highlight their importance in both industrial and academic research contexts.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

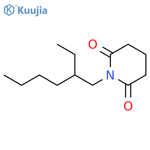

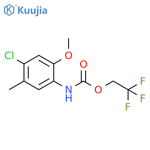

|

2,6-Piperidinedione,1-(2-ethylhexyl)- | 87340-23-6 | C13H23NO2 |

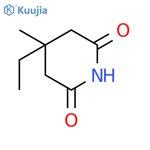

|

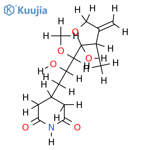

Bemegride | 64-65-3 | C8H13NO2 |

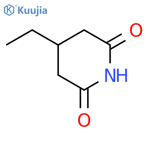

|

4-ethylpiperidine-2,6-dione | 78265-96-0 | C7H11NO2 |

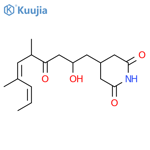

|

9-Methylstreptimidone | 51867-94-8 | C17H25NO4 |

|

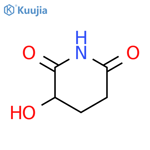

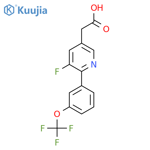

(S)-3-Hydroxypiperidine-2,6-dione | 118060-99-4 | C5H7NO3 |

|

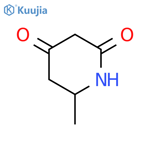

6-Methylpiperidine-2,4-dione | 118263-99-3 | C6H9NO2 |

|

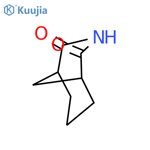

3-Azabicyclo[3.3.1]nonane-2,4-dione | 4355-17-3 | C8H11NO2 |

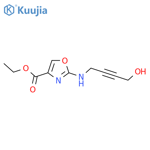

|

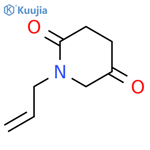

1-(prop-2-en-1-yl)piperidine-2,5-dione | 564484-67-9 | C8H11NO2 |

|

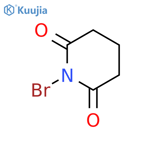

1-bromopiperidine-2,6-dione | 3699-18-1 | C5H6BrNO2 |

|

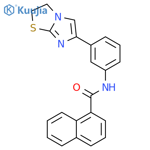

Sesbanimide C | 95599-43-2 | C15H23NO6 |

Littérature connexe

-

1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

Fournisseurs recommandés

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés

-

-

-

-

-

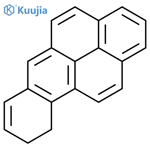

9,10-Dihydrobenzoapyrene Cas No: 17573-15-8

9,10-Dihydrobenzoapyrene Cas No: 17573-15-8